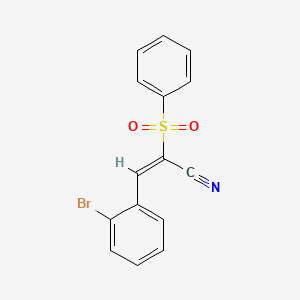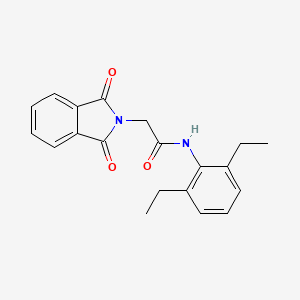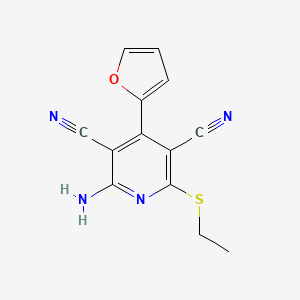![molecular formula C18H20N2O2 B5666524 N-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-2-methylbenzamide](/img/structure/B5666524.png)
N-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-2-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-2-methylbenzamide is a useful research compound. Its molecular formula is C18H20N2O2 and its molecular weight is 296.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 296.152477885 g/mol and the complexity rating of the compound is 387. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
The compound N-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-2-methylbenzamide is structurally similar to lidocaine , a well-known local anesthetic and antiarrhythmic agent. Lidocaine primarily targets voltage-gated sodium channels in the heart and nervous system . These channels play a crucial role in the initiation and conduction of action potentials, which are essential for the normal functioning of the heart and nervous system .
Mode of Action
The compound likely interacts with its targets in a similar manner to lidocaine. Lidocaine binds to the inner portion of voltage-gated sodium channels, stabilizing them in their inactive state and preventing them from opening in response to voltage changes . This inhibits the conduction of action potentials, reducing excitability and conductance of myocardium and suppressing pulse formation in automatic ectopic foci .
Biochemical Pathways
The compound’s interaction with sodium channels affects several biochemical pathways. By inhibiting sodium influx, it disrupts the propagation of action potentials along nerves and in cardiac muscle cells . This can affect numerous downstream processes, including muscle contraction and the transmission of signals in the nervous system .
Pharmacokinetics
Based on its structural similarity to lidocaine, it is likely well-absorbed from the gastrointestinal tract
Result of Action
The primary result of the compound’s action is a reduction in the excitability and conductance of myocardium, leading to a suppression of pulse formation in automatic ectopic foci . This can help to stabilize the heart rhythm and prevent arrhythmias . High doses may lead to side effects such as bradycardia, delayed conductance, and arterial hypotension .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the presence of other drugs, the pH of the environment, and the patient’s physiological state can all affect the compound’s absorption, distribution, metabolism, and excretion
Eigenschaften
IUPAC Name |
N-[2-(2,6-dimethylanilino)-2-oxoethyl]-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-12-7-4-5-10-15(12)18(22)19-11-16(21)20-17-13(2)8-6-9-14(17)3/h4-10H,11H2,1-3H3,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBSJUSZOGQNIOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CNC(=O)C2=CC=CC=C2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![9-[(2,3-dimethoxyphenyl)acetyl]-1-oxa-9-azaspiro[5.5]undecan-5-ol](/img/structure/B5666445.png)
![2-(2-oxo-2-{3-[1-(2-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}ethyl)pyridine](/img/structure/B5666454.png)


![1-[2-(3-methylphenoxy)ethyl]-2-imidazolidinethione](/img/structure/B5666491.png)

![3-[5-(1H-imidazol-1-ylmethyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1-(1,3-thiazol-4-ylcarbonyl)piperidine](/img/structure/B5666515.png)
![4-[(3,4-dimethoxypyridin-2-yl)methyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B5666521.png)
![9-(3-hydroxy-4-methylbenzoyl)-2-(pyridin-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5666536.png)

![2-[3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B5666551.png)

![4,6-dimethyl-N-[4-(1-pyrrolidinyl)phenyl]-2-pyrimidinamine](/img/structure/B5666556.png)
![6-ethyl-N-[2-(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]pyrimidin-4-amine](/img/structure/B5666560.png)
